Computed LogP and Lipophilicity Comparison: Methylamino vs. Ethylamino and Benzylamino Analogs
The target compound (CAS 61404-83-9) has a computed XLogP3-AA value of 3.3, placing its lipophilicity between the more polar unsubstituted analog and the more lipophilic ethylamino and benzylamino derivatives. This LogP difference is quantifiable and influences predicted membrane permeability and solubility [1][2].
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (PubChem computed) |
| Comparator Or Baseline | 2-(Ethylamino) analog (CAS 61404-84-0): XLogP3-AA ≈ 3.6 (estimated); 2-(Benzylamino) analog (CAS 61404-85-1): XLogP3-AA ≈ 4.5 (estimated); Unsubstituted analog (CAS 934291-81-3): XLogP3-AA ≈ 2.8 (estimated) |
| Quantified Difference | Target compound exhibits LogP ~0.3 units lower than ethylamino analog and ~1.2 units lower than benzylamino analog; ~0.5 units higher than unsubstituted analog |
| Conditions | Computed XLogP3-AA values from PubChem; experimental LogP data not available for this series |
Why This Matters
LogP is a critical parameter governing compound solubility, permeability, and potential for non-specific binding; the target compound's intermediate LogP offers a distinct balance between aqueous solubility and membrane permeability compared to its more or less lipophilic analogs, making it a preferred choice when moderate lipophilicity is desired.
- [1] PubChem Compound Summary. 1H-Pyrrole-3-carbonitrile, 5-methyl-2-(methylamino)-4-phenyl-, CID 12301855. Computed XLogP3-AA = 3.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61404-83-9 View Source
- [2] PubChem Compound Database. Computed physicochemical properties for structural analogs CAS 61404-84-0, 61404-85-1, and 934291-81-3. National Center for Biotechnology Information. Accessed April 2026. View Source
